molecular formula C4H9NO3S B1381450 2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid CAS No. 1621962-49-9

2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid

Cat. No.: B1381450
CAS No.: 1621962-49-9
M. Wt: 151.19 g/mol
InChI Key: JWAUQEKIPIJNSR-UHFFFAOYSA-N
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Description

2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid is a unique organic compound characterized by its sulfur and nitrogen-containing functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid typically involves the reaction of dimethyl sulfoxide (DMSO) with aminoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve halogenated compounds as reagents.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylanilino(oxo)acetic acid
  • Indole-3-acetic acid
  • Cyanoacetylation derivatives

Uniqueness

2-{[Dimethyl(oxo)-'lamda'6-sulfanylidene]amino}acetic acid is unique due to its specific combination of sulfur and nitrogen functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique set of properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3S/c1-9(2,8)5-3-4(6)7/h3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAUQEKIPIJNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NCC(=O)O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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